molecular formula C16H18FNO3S B2459318 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide CAS No. 1797182-73-0

3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide

Cat. No.: B2459318
CAS No.: 1797182-73-0
M. Wt: 323.38
InChI Key: AFHKLLFMPBLBRZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with fluoro, methoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Fluorination and Methoxylation: Introduction of fluoro and methoxy groups can be achieved through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-methoxy-N-(2-methylpropyl)benzamide
  • 4-fluoro-2-methoxy-5-nitroaniline

Uniqueness

Compared to similar compounds, 3-Fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide is unique due to the presence of the thiophene group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-10-4-7-15(22-10)14(21-3)9-18-16(19)11-5-6-13(20-2)12(17)8-11/h4-8,14H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHKLLFMPBLBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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